

# The Chemical Structure and Properties of Felypressin Acetate

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Compound of Interest		
Compound Name:	Felypressin acetate	
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## **Abstract**

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin.[1] It functions as a selective vasopressin V1a receptor agonist, exerting potent vasoconstrictive effects, particularly on the venous microvasculature.[2][3] Unlike catecholamine-based vasoconstrictors such as epinephrine, Felypressin has minimal direct effects on myocardial contractility or heart rate, positioning it as a valuable agent in local anesthetic formulations, especially in dental procedures for patients with cardiovascular considerations.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Felypressin acetate. It details the underlying V1a receptor signaling pathway, presents key in vitro potency data, and outlines detailed experimental protocols for its characterization.

## **Chemical Identity and Physicochemical Properties**

Felypressin is a synthetic nonapeptide with a disulfide bridge between two cysteine residues.[1] It is chemically designated as 2-(L-Phenylalanine)-8-L-lysinevasopressin. The acetate salt form is commonly used in pharmaceutical preparations.

Table 1: Chemical Identifiers for Felypressin Acetate



Identifier	Value	Reference(s)
IUPAC Name	(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide acetate	[5]
Amino Acid Sequence	Cys-Phe-Phe-Gln-Asn-Cys- Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)	[6]
CAS Number	914453-97-7 (Acetate Salt)	[7]
	56-59-7 (Free Base)	[5]
Molecular Formula	C46H65N13O11S2 • xC2H4O2	[7]

| Synonyms | PLV-2, Octapressin |[5][6] |

Table 2: Physicochemical Properties of Felypressin Acetate



Property	Value	Reference(s)
Molecular Weight	1040.22 g/mol (Free Base)	[7][8]
	~1100.28 g/mol (Acetate Salt)	[5]
Appearance	White to off-white solid/powder	[6]
Solubility	Soluble in water (100 mg/mL, may require ultrasound)	[6]

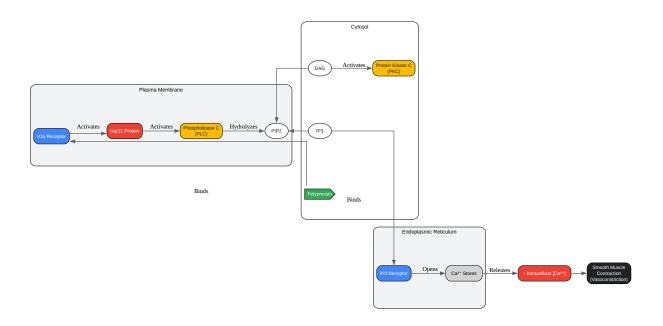
| Storage Conditions | Powder: Store at -20°C to -80°C in a dry, dark place. |[6] |

## **Pharmacology and Mechanism of Action**

Felypressin is a selective agonist of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][9] These receptors are predominantly located on vascular smooth muscle cells.[2] The binding of Felypressin to the V1a receptor initiates a well-defined intracellular signaling cascade.

Activation of the V1a receptor leads to its coupling with the Gq/11 family of G proteins.[9] This activates the enzyme Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] Concurrently, DAG activates Protein Kinase C (PKC). The substantial increase in cytosolic Ca2+ concentration is the primary event leading to the contraction of smooth muscle cells, resulting in vasoconstriction.[2]





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Felypressin V1a Receptor Signaling Pathway.

# **Pharmacodynamics and Receptor Selectivity**

The vasoconstrictor action of Felypressin is mediated by its potent and selective agonism at V1a receptors. While direct, comparative Ki values for Felypressin at various vasopressin receptor subtypes are not widely available in public literature, data for Lysine Vasopressin (LVP), a very close structural and functional analogue, serves as a useful surrogate for in vitro potency estimation.[10] Furthermore, functional bioassays in rats provide quantitative data on Felypressin's high selectivity for vasopressor (V1a-mediated) activity over oxytocic (oxytocin receptor-mediated) activity.[11]

Table 3: In Vitro Receptor Potency and Functional Activity



Compound	Receptor	Assay Type	Metric	Value	Reference(s
Lysine Vasopressin (LVP)*	hV1a	Radioligand Binding	Ki	3.5 nM	[10]
Lysine Vasopressin (LVP)*	hV1a	Calcium Mobilization	EC50	0.93 nM	[10]
Felypressin	V1a-R (Rat)	Vasopressor Activity	Potency	57 IU/mg	[11]
Felypressin	Oxytocin-R (Rat)	Oxytocic Activity	Potency	1 IU/mg	[11]

<sup>\*</sup>Data for LVP is presented as a surrogate for Felypressin due to high structural similarity and availability of direct comparative data against the endogenous ligand, Arginine Vasopressin (AVP).[10]

In vivo studies in Wistar rats demonstrate that intravenous administration of Felypressin induces a pressor effect (increase in blood pressure) and bradycardia (decrease in heart rate), both of which are inhibited by a V1 antagonist, confirming its mechanism of action.[4][12]

## **Key Experimental Methodologies**

Characterizing the pharmacological profile of Felypressin involves a suite of in vitro and in vivo assays. The following sections detail the standard protocols for these essential experiments.

## V1a Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of Felypressin for the V1a receptor by measuring its ability to displace a specific radiolabeled ligand.[10][13]

#### **Detailed Protocol:**

Receptor Preparation: Prepare cell membrane homogenates from a stable cell line (e.g.,
 CHO, HEK293) recombinantly expressing the human V1a receptor.[10] Quantify total protein

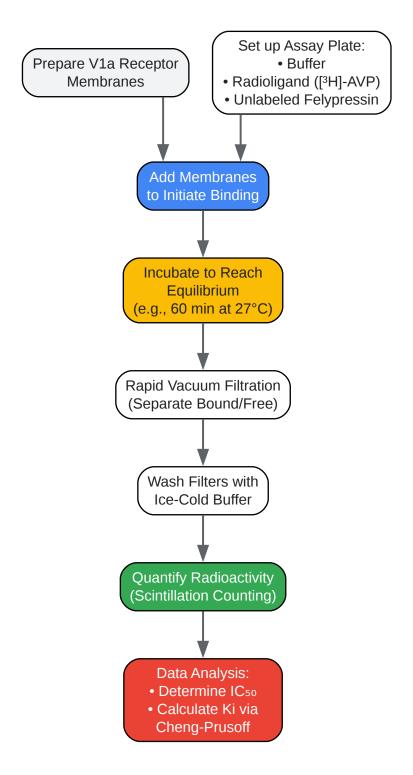


concentration using a standard method (e.g., Bradford assay).

- Assay Setup: In a 96-well filter plate, combine in triplicate:
  - Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).[13]
  - A fixed concentration of a V1a-selective radioligand (e.g., [³H]-Arginine Vasopressin) near its Kd value.[10][13]
  - Increasing concentrations of unlabeled Felypressin (competitor).
  - For non-specific binding (NSB) control wells, add a saturating concentration of an unlabeled V1a agonist (e.g., 1 μM Arginine Vasopressin).[13]
  - Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25-27°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[10][14]
- Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating receptor-bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10]
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]
- Data Analysis:
  - Calculate specific binding by subtracting the average NSB counts from the total binding counts.
  - Plot the percentage of specific binding against the log concentration of Felypressin to generate a competition curve.
  - Determine the IC<sub>50</sub> value (concentration of Felypressin that inhibits 50% of specific binding) using non-linear regression.



Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]



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Workflow for V1a Receptor Radioligand Binding Assay.

## **Intracellular Calcium Mobilization Assay**

This functional assay measures the potency (EC50) of Felypressin by quantifying the increase in intracellular calcium following V1a receptor activation.[10][15]

#### **Detailed Protocol:**

- Cell Culture: Seed cells stably expressing the human V1a receptor (e.g., HEK293, CHO) into black, clear-bottom 96- or 384-well microplates and culture overnight.[15]
- Dye Loading: Aspirate the culture medium. Add a loading solution containing a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like Probenecid (to prevent dye leakage) prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[15]
- Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.[13]
- Assay Procedure:
  - Wash the cells with assay buffer to remove excess dye.
  - Place the plate into a fluorescence microplate reader (e.g., FLIPR).
  - Establish a baseline fluorescence reading for several seconds.
  - Using the instrument's integrated fluidics, add varying concentrations of Felypressin to the wells.
- Signal Detection: Measure the change in fluorescence intensity over time in real-time. The
  peak fluorescence response corresponds to the maximum intracellular calcium
  concentration.[10]
- Data Analysis:
  - Plot the peak fluorescence response against the log concentration of Felypressin.



 Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC<sub>50</sub> (the concentration that produces 50% of the maximal response) and Emax (maximal efficacy).[11]

### In Vivo Cardiovascular Assessment in Rats

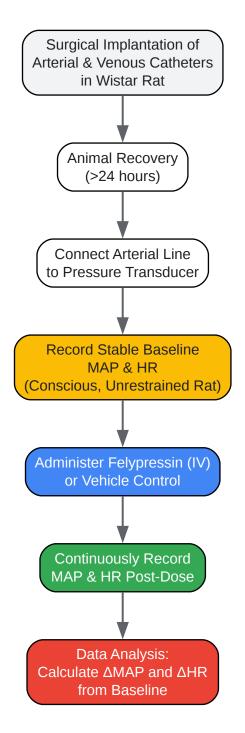
This in vivo protocol assesses the pharmacodynamic effects of Felypressin on key cardiovascular parameters in a conscious animal model.[2][4]

#### **Detailed Protocol:**

- Animal Preparation: Use adult male Wistar rats.[4] Under appropriate anesthesia, surgically implant catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for intravenous drug administration).[13] Allow the animals to recover fully (e.g., >24 hours) before the experiment.[13]
- Experimental Setup: House the rat in a cage that allows for free movement. Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.[2]
- Acclimation and Baseline: Allow the animal to acclimate to the setup. Record stable baseline
   Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes.[13]
- Drug Administration: Administer Felypressin via the venous catheter, either as an intravenous (IV) bolus (e.g., 240 ng/kg) or as a dose-escalating infusion.[2][4] A vehicle control group (saline) should be run in parallel.
- Data Recording: Continuously record MAP and HR throughout the experiment and for a defined period post-administration.
- Mechanism Confirmation (Optional): To confirm V1a receptor mediation, a separate group of animals can be pre-treated with a selective V1a receptor antagonist before Felypressin administration.[4]
- Data Analysis: Calculate the change in MAP and HR from baseline at various time points after Felypressin administration. Compare the responses between the Felypressin-treated,



vehicle-treated, and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA).[4]



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Workflow for In Vivo Cardiovascular Study in Rats.

## **Pharmacokinetics**



A review of available scientific literature indicates that detailed pharmacokinetic parameters for Felypressin, such as its half-life, volume of distribution, and clearance in humans or laboratory animals, are largely unpublished.[2] Its clinical use as a locally-acting vasoconstrictor in anesthetic solutions is intended to reduce systemic absorption, which may contribute to the limited focus on its systemic pharmacokinetic profile.[2]

## Conclusion

**Felypressin acetate** is a well-characterized synthetic peptide with selective V1a receptor agonist activity. Its mechanism of action, centered on Gq-protein signaling and subsequent intracellular calcium mobilization, translates to potent vasoconstriction with minimal direct cardiac stimulation. The established selectivity and safety profile, supported by the experimental data and methodologies outlined in this guide, underscore its utility as a non-catecholamine vasoconstrictor in specialized clinical applications. Further research into its systemic pharmacokinetic profile could broaden the understanding of its disposition following inadvertent systemic exposure.

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